molecular formula C11H11N3O5 B11491888 {2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid

{2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid

Cat. No.: B11491888
M. Wt: 265.22 g/mol
InChI Key: SXGMFSUOWCUVBF-UHFFFAOYSA-N
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Description

2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid apart is its unique combination of the benzimidazole core and the ethoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H11N3O5

Molecular Weight

265.22 g/mol

IUPAC Name

2-[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethoxy]acetic acid

InChI

InChI=1S/C11H11N3O5/c15-9(4-19-5-10(16)17)12-6-1-2-7-8(3-6)14-11(18)13-7/h1-3H,4-5H2,(H,12,15)(H,16,17)(H2,13,14,18)

InChI Key

SXGMFSUOWCUVBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)COCC(=O)O)NC(=O)N2

Origin of Product

United States

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